N-(2,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2,4-dimethoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The use of automated systems can also help in maintaining consistent reaction conditions and improving the overall production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation Reactions: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced under specific conditions to yield amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas with a suitable catalyst can be used.
Major Products Formed
Substitution Reactions: Alkylated or acylated sulfonamide derivatives
Oxidation Reactions: Quinones or other oxidized phenyl derivatives
Reduction Reactions: Amine derivatives
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential antibacterial properties and as a lead compound for developing new antibacterial agents.
Biological Research: The compound is used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication . This leads to the antibacterial effects observed with this compound.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)dithiolopyrrolone derivatives: These compounds also exhibit antibacterial activity and are studied for their potential as bacterial RNA polymerase inhibitors.
2,4-dimethoxyphenyl derivatives: Compounds with similar phenyl groups are explored for various biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
N-(2,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide is unique due to its specific combination of a sulfonamide group with a 2,4,6-trimethylbenzene ring and a 2,4-dimethoxyphenyl group
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-11-8-12(2)17(13(3)9-11)23(19,20)18-15-7-6-14(21-4)10-16(15)22-5/h6-10,18H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQZPRXSLHZHRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(C=C(C=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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